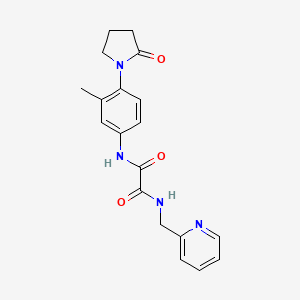

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide

Description

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide is an oxalamide derivative characterized by a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group and a pyridin-2-ylmethyl substituent. The pyrrolidinone ring and pyridine moiety may enhance binding to biological targets, while the methyl group could influence lipophilicity and metabolic stability.

Properties

IUPAC Name |

N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-13-11-14(7-8-16(13)23-10-4-6-17(23)24)22-19(26)18(25)21-12-15-5-2-3-9-20-15/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLXJWHFXVIVGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=N2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below summarizes critical structural differences and biological activities of analogous oxalamides:

Functional Group Impact on Activity

- Pyrrolidinone vs.

- Pyridinylmethyl vs. Pyridinylethyl : The shorter methyl linker in the target compound (vs. ethyl in S336) could reduce steric hindrance, favoring interactions with hydrophobic pockets .

- Chloro/Methoxy Substitution : Chlorophenyl groups (e.g., Compound 13) are associated with antiviral activity, while methoxy groups (e.g., S336) improve metabolic stability and flavoring properties .

Metabolic Pathways

Oxalamides generally undergo hydrolysis of the oxalamide bond, followed by oxidation of aromatic/heterocyclic rings and conjugation with glucuronic acid . The target compound’s pyrrolidinone ring may undergo cytochrome P450-mediated oxidation, while the pyridine moiety could slow hydrolysis compared to S336’s dimethoxybenzyl group .

Toxicity and NOEL Values

- S336: A NOEL of 100 mg/kg bw/day in rats provides a safety margin >33 million for flavoring use .

- Compound 13: No toxicity data reported, but its 4-chlorophenyl group may raise concerns about bioaccumulation .

- Target Compound: Safety may align with S336 if metabolism is similar, but the pyrrolidinone ring could introduce unique metabolites requiring evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.